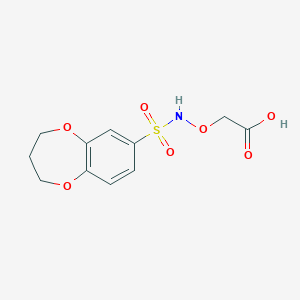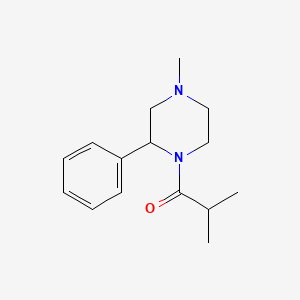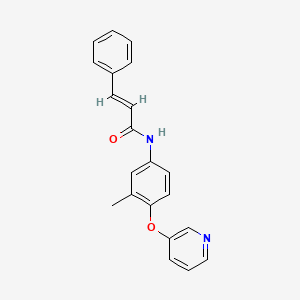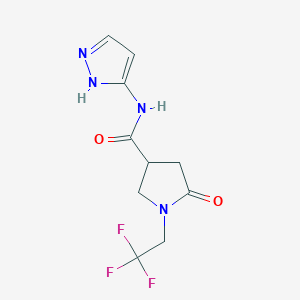![molecular formula C11H13ClFNO2S B7567283 N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide](/img/structure/B7567283.png)
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMS belongs to the class of sulfonamide drugs, which are known for their antibacterial and diuretic properties. However, CFMS has a different mechanism of action that makes it a promising candidate for the treatment of various diseases.
Wirkmechanismus
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide works by binding to the colchicine-binding site on tubulin, a protein that forms microtubules. This binding disrupts the microtubule network, which is necessary for cell division and growth. By inhibiting cell division, N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest, leading to apoptosis or programmed cell death in cancer cells. N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide can also inhibit the production of cytokines, which are proteins that play a role in inflammation. This anti-inflammatory effect could make N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide has several advantages for lab experiments. It has a well-defined mechanism of action, making it easier to study its effects on cells and tissues. N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide is also relatively stable and can be easily synthesized in large quantities. However, N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide has some limitations for lab experiments. It can be toxic to normal cells, which could limit its therapeutic potential. N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide also has limited solubility in water, which could affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide. One area of interest is its potential as a treatment for drug-resistant cancers. N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide has shown promise in overcoming resistance to chemotherapy drugs, making it a potential alternative or complementary treatment. Another area of research is the development of more potent and selective N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide analogs. By modifying the structure of N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide, researchers could create compounds with improved efficacy and reduced toxicity. Additionally, N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide could be investigated for its potential as a treatment for other diseases, such as neurodegenerative disorders or infectious diseases.
Synthesemethoden
The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide involves several steps, including the reaction of 2-chloro-6-fluorobenzyl chloride with cyclopropylamine, followed by the addition of methanesulfonyl chloride. The resulting product is then purified using column chromatography to obtain pure N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide. This synthesis method has been optimized to produce high yields of N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide with good purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is its use as a cancer treatment. Studies have shown that N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide can inhibit the growth of cancer cells by targeting the microtubule network, which is essential for cell division. N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide has also been investigated for its anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2S/c1-17(15,16)14(8-5-6-8)7-9-10(12)3-2-4-11(9)13/h2-4,8H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAKQTCBGWYKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=C(C=CC=C1Cl)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567204.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)
![3,4-dichloro-N-[2-oxo-2-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amino]ethyl]benzamide](/img/structure/B7567227.png)
![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7567236.png)

![2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide](/img/structure/B7567248.png)
![N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-2-methoxyethanamine](/img/structure/B7567259.png)
![3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7567269.png)




![1-[4-(Phenoxymethyl)piperidin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7567292.png)
